1-(6-Chloro-5-fluoro-4-methylpyridin-3-yl)ethan-1-ol
Description
1-(6-Chloro-5-fluoro-4-methylpyridin-3-yl)ethan-1-ol is a chiral secondary alcohol featuring a pyridine ring substituted with chloro, fluoro, and methyl groups at positions 6, 5, and 4, respectively. The hydroxyl group is attached to the ethyl chain at the pyridine’s 3-position.
Properties
Molecular Formula |
C8H9ClFNO |
|---|---|
Molecular Weight |
189.61 g/mol |
IUPAC Name |
1-(6-chloro-5-fluoro-4-methylpyridin-3-yl)ethanol |
InChI |
InChI=1S/C8H9ClFNO/c1-4-6(5(2)12)3-11-8(9)7(4)10/h3,5,12H,1-2H3 |
InChI Key |
NBJCIPKDYKIGNV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC=C1C(C)O)Cl)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(6-Chloro-5-fluoro-4-methylpyridin-3-yl)ethan-1-ol typically involves multi-step synthetic routes One common method includes the selective fluorination of pyridine derivatives, followed by chlorination and methylation reactionsIndustrial production methods may employ optimized reaction conditions, such as the use of specific catalysts and solvents, to achieve high yields and purity .
Chemical Reactions Analysis
1-(6-Chloro-5-fluoro-4-methylpyridin-3-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The ethan-1-ol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can undergo reduction reactions to remove the chloro or fluoro substituents.
Substitution: The chloro and fluoro groups can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(6-Chloro-5-fluoro-4-methylpyridin-3-yl)ethan-1-ol has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated pyridine derivatives.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its unique substituents.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: The compound is utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(6-Chloro-5-fluoro-4-methylpyridin-3-yl)ethan-1-ol involves its interaction with specific molecular targets. The chloro and fluoro substituents enhance the compound’s binding affinity to certain enzymes and receptors, modulating their activity. The ethan-1-ol group may also participate in hydrogen bonding, further stabilizing the compound’s interaction with its targets .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 1-(6-Chloro-5-fluoro-4-methylpyridin-3-yl)ethan-1-ol with structurally related compounds, focusing on substituent effects, functional groups, and physicochemical properties.
Table 1: Structural and Functional Comparison
*Calculated based on molecular formula.
Key Findings
Substituent Position and Electronic Effects: The pyridine-based analogs (e.g., ) exhibit distinct electronic profiles compared to benzene derivatives (e.g., ). 1-(6-Chloro-5-fluoro-4-methylpyridin-3-yl)ethan-1-ol’s 4-methyl group introduces steric hindrance and electron-donating effects, which may stabilize the ring system and modulate solubility.
Functional Group Impact :
- Alcohol derivatives (e.g., ) are prone to oxidation or derivatization (e.g., esterification), whereas the ketone in 1-(3-Chloro-5-methylpyridin-4-yl)ethan-1-one is more reactive toward nucleophilic additions.
Synthetic Yields and Purity: Fluorophenyl and chlorophenyl ethanol analogs (e.g., ) were synthesized with 99% yield and ~87–90% enantiomeric purity via chiral HPLC . Pyridine-based analogs like may require specialized catalysts or protecting groups due to the heteroaromatic ring’s reactivity.
Contradictions and Limitations
- Direct data for 1-(6-Chloro-5-fluoro-4-methylpyridin-3-yl)ethan-1-ol (e.g., NMR, melting point) are absent in the evidence, necessitating extrapolation from structural analogs.
- The substituent positions (e.g., 6-Cl vs. 2-Cl in ) significantly alter steric and electronic properties, complicating direct comparisons.
Biological Activity
1-(6-Chloro-5-fluoro-4-methylpyridin-3-yl)ethan-1-ol, a compound with the molecular formula C₇H₈ClFNO, has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other relevant pharmacological properties.
Chemical Structure and Properties
The compound features a pyridine ring substituted with chlorine and fluorine atoms, which are known to influence biological activity. The presence of these halogens often enhances the lipophilicity and bioavailability of compounds, making them more effective in biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C₇H₈ClFNO |
| Molecular Weight | 173.57 g/mol |
| CAS Number | 1256824-98-2 |
| Boiling Point | Not available |
Antimicrobial Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, the compound's structural analogs have shown activity against various Gram-positive and Gram-negative bacteria.
Case Study: Antibacterial Activity
In a study assessing the antibacterial efficacy of monomeric alkaloids, compounds structurally related to 1-(6-Chloro-5-fluoro-4-methylpyridin-3-yl)ethan-1-ol demonstrated Minimum Inhibitory Concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against pathogens such as Staphylococcus aureus and Escherichia coli . This suggests potential for similar activity in our compound of interest.
Anticancer Activity
The anticancer potential of 1-(6-Chloro-5-fluoro-4-methylpyridin-3-yl)ethan-1-ol has not been extensively documented; however, related compounds have shown promising results in inhibiting tumor growth.
Research Findings
In related studies, pyridine derivatives have been assessed for their cytotoxic effects against various cancer cell lines. For example, derivatives exhibited IC₅₀ values (the concentration required to inhibit cell growth by 50%) in the range of 0.11–1.47 µM against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines . The structural modifications involving electron-withdrawing groups have been linked to enhanced anticancer activity.
The biological activity of 1-(6-Chloro-5-fluoro-4-methylpyridin-3-yl)ethan-1-ol may be attributed to its ability to interact with cellular targets involved in metabolic pathways or cell signaling. The presence of halogen substituents can enhance interactions with proteins or nucleic acids, potentially leading to apoptosis in cancer cells or disruption of bacterial cell wall synthesis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
